molecular formula C10H18N4O B3732910 3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one

3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B3732910
M. Wt: 210.28 g/mol
InChI Key: NQZLUOWWOBDAMO-UHFFFAOYSA-N
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Description

3-(Hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a substituted triazinone derivative characterized by a hexylamino group at the 3-position and a methyl group at the 6-position. Triazinones are heterocyclic compounds with diverse biological activities, including herbicidal, antimicrobial, and anticancer properties .

Properties

IUPAC Name

3-(hexylamino)-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-4-5-6-7-11-10-12-9(15)8(2)13-14-10/h3-7H2,1-2H3,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZLUOWWOBDAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NN=C(C(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of hexylamine with a suitable triazine precursor. One common method is the nucleophilic substitution reaction where hexylamine reacts with 6-methyl-1,2,4-triazin-5(4H)-one under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hexylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with different functional groups.

Scientific Research Applications

3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The triazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position critically influences solubility, stability, and reactivity. Key analogs include:

Compound Name 3-Position Substituent 6-Position Substituent Key Properties
3-(Hexylamino)-6-methyl-1,2,4-triazin-5-one Hexylamino Methyl High lipophilicity (logP ~3.5*)
4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5-one (AMMSTO) Methylthio Methyl Moderate lipophilicity (logP ~1.8); sulfur enhances nucleophilicity
4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one Methylthio tert-Butyl Increased steric bulk; Kh (hydration equilibrium) >1.0 in 30% acetonitrile
3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol (D1) Allylsulfanyl Methyl Hydroxyl group improves solubility; MIC >20 mM against Klebsiella
4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5-one (Isometamitron) Phenyl Methyl Aromatic π-π interactions; used as herbicide

*Estimated based on substituent contributions.

Key Observations :

  • The hexylamino group increases lipophilicity, favoring passive diffusion across biological membranes.
  • Polar substituents (e.g., hydroxyl in D1) improve aqueous solubility but may reduce cellular uptake .
  • Bulky groups (e.g., tert-butyl) enhance steric hindrance, affecting hydration kinetics .
Antimicrobial Activity
  • D1 (3-allylsulfanyl-6-methyl-triazin-5-ol): Inhibits Klebsiella predation by Tetrahymena at 20 mM, while D0 (3-methylthio-6-methyl-triazin-5-amine) is inactive . The hydroxyl group in D1 may facilitate target binding.
  • Hexylamino analog: No direct data, but increased lipophilicity could enhance penetration into Gram-negative bacterial membranes.

Chemical Reactivity

  • Hydration: 4-Amino-6-tert-butyl-3-methylthio-triazin-5-one undergoes hydration at the 1,6-bond (Kh >1.0) . The hexylamino group may reduce hydration due to steric effects.
  • Cyclization: 3-[(Cyanomethyl)thio]-6-methyl-triazin-5-one rearranges to thiadiazepine derivatives under acidic conditions . Hexylamino’s electron-donating nature could alter reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one
Reactant of Route 2
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3-(hexylamino)-6-methyl-1,2,4-triazin-5(4H)-one

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